molecular formula C15H14N2O5S B11169991 2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate

2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11169991
M. Wt: 334.3 g/mol
InChI Key: WSYVFFFBJSHXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminobenzenesulfonamide with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and decreased production of gastric acid .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Sulfamoylphenyl)carbamoyl]benzoic acid
  • **2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetate
  • Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate

Uniqueness

2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced inhibitory activity against certain enzymes or possess unique physical properties that make it suitable for specific industrial applications .

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

[2-[(4-sulfamoylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H14N2O5S/c1-10(18)22-14-5-3-2-4-13(14)15(19)17-11-6-8-12(9-7-11)23(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21)

InChI Key

WSYVFFFBJSHXQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.